2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one

Description

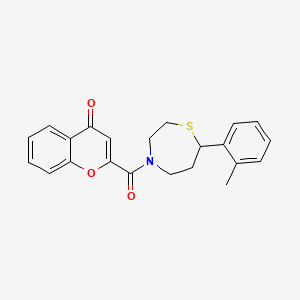

2-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a bicyclic 4H-chromen-4-one core substituted with a 1,4-thiazepane carbonyl moiety and an ortho-methylphenyl (o-tolyl) group at the 7-position. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocycles with a fused benzopyran structure, widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Structural determination of such compounds typically employs X-ray crystallography, often refined using programs like SHELXL, as evidenced by similar studies .

Properties

IUPAC Name |

2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3S/c1-15-6-2-3-7-16(15)21-10-11-23(12-13-27-21)22(25)20-14-18(24)17-8-4-5-9-19(17)26-20/h2-9,14,21H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRDDWFJSOBNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenone core, followed by the introduction of the thiazepane ring and the o-tolyl group. Key steps may include:

Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiazepane Ring: This step often involves the reaction of a suitable amine with a thioester or similar reagent to form the thiazepane ring.

Attachment of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug development.

Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromenone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Functional Comparison

Key Observations

Substituent Effects on Planarity: The chromenone core in compound (I) () is nearly coplanar, with deviations ≤0.205 Å, stabilized by π-π stacking . In contrast, the thiazepane substituent in the target compound may introduce steric hindrance, reducing planarity and altering intermolecular interactions.

Biological Activity :

- Hydroxyl and propyl substituents in 5,7-dihydroxy-4-propyl-2H-chromen-2-one correlate with antimicrobial and antitumor activities, likely due to enhanced solubility and hydrogen-bonding capacity . The thiazepane group in the target compound could improve membrane permeability or target binding but requires experimental validation.

Synthetic and Stabilization Strategies: Compound (I) utilizes a propoxy group and methylphenyl substituent, achieving stabilization via C–H···O contacts and π-π interactions .

Crystallographic Refinement: Structural studies of related chromenones (e.g., compound I) rely on SHELX programs (SHELXL, SHELXS) for refinement, emphasizing their utility in resolving complex substituent effects .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Chromone moiety : A fused benzopyran structure known for various biological activities.

- Thiazepane ring : A seven-membered heterocyclic compound that can enhance the biological profile of the parent structure.

Structural Formula

-

Anti-inflammatory Activity :

- The compound has been shown to inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases. It modulates pathways associated with NF-kB and MAPK , which are critical in inflammatory responses.

-

Antioxidant Properties :

- Exhibits significant free radical scavenging activity, contributing to its protective effects against oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent.

-

Anticancer Potential :

- Preliminary studies indicate that this compound may induce apoptosis in cancer cells via mitochondrial pathways, specifically targeting the Bcl-2 family proteins. It has shown efficacy against various cancer cell lines, including breast and colon cancer.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-kB and MAPK pathways | |

| Antioxidant | Free radical scavenging | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan. The results indicated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) levels, supporting its potential use in treating inflammatory disorders.

Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed that the compound induced apoptosis through caspase activation, particularly caspase-3 and -9, indicating its potential as an anticancer agent.

Study 3: Antioxidant Activity

Research evaluating the antioxidant capacity of the compound utilized DPPH and ABTS assays. Results indicated that it exhibited a higher antioxidant capacity compared to standard antioxidants such as ascorbic acid, highlighting its potential role in preventing oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.